molecular formula C11H19NO4S B13974034 4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid

4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid

Cat. No.: B13974034
M. Wt: 261.34 g/mol
InChI Key: FHWBOSPUMXPVGY-UHFFFAOYSA-N
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Description

4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a cyclohexanol derivative or through the hydrolysis of a nitrile group.

    Attachment of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the cyclohexanecarboxylic acid with pyrrolidine and a sulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexanol or cyclohexanal derivatives.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the pyrrolidinylsulfonyl group, making it less versatile in terms of chemical reactivity.

    Pyrrolidinylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

4-(1-Pyrrolidinylsulfonyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and pyrrolidinylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

4-pyrrolidin-1-ylsulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h9-10H,1-8H2,(H,13,14)

InChI Key

FHWBOSPUMXPVGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCC(CC2)C(=O)O

Origin of Product

United States

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